molecular formula C₇H₂D₇N B1140220 2-Toluidine-d7 CAS No. 68408-22-0

2-Toluidine-d7

Cat. No.: B1140220
CAS No.: 68408-22-0
M. Wt: 114.2
InChI Key:
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Description

The chemical formula for 2-Toluidine-d7 is C7H2D7N, and it has a molecular weight of 114.196 g/mol . This compound is used primarily in scientific research as a stable isotope-labeled standard.

Preparation Methods

The common method for preparing 2-Toluidine-d7 involves the deuteration of 2-toluidine. This process typically uses a deuterated reagent to replace the hydrogen atoms with deuterium. The reaction conditions often include the use of a deuterated solvent and a catalyst to facilitate the exchange of hydrogen for deuterium . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield of the deuterated compound.

Chemical Reactions Analysis

2-Toluidine-d7 undergoes various chemical reactions similar to its non-deuterated counterpart, 2-toluidine. These reactions include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Toluidine-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

2-Toluidine-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The deuterium labeling in this compound provides advantages in analytical applications, such as improved sensitivity and specificity in mass spectrometry and NMR spectroscopy.

Properties

IUPAC Name

N,N,2,3,4,5-hexadeuterio-6-(trideuteriomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVCVTLRINQCPJ-LLZDZVHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The above dyes can be prepared by a conventional method. For example, the dye (5) can be prepared as follows: One mole of 4,4'-diaminostilbene 2,2'-disulfonic acid is dissolved in water. To this solution, (1) 2 moles of cyanuric chloride dissolved in acetone and (2) an aqueous solution of sodium carbonate are simultaneously added at temperatures below 0° C., with the mixuture kept unalkaline, thereby allowing the added components to react for 2 hours. To the above reaction mixture is added a monoazo dye obtained by a conventional reaction of H-acid and o-toluidine. The monoazo dye is dissolved in the reaction mixture. To this reaction mixture, an aqueous solution of sodium carbonate is further added, with the reaction mixture kept unalkaline, so that the reaction mixture is allowed to react at room temperature for 10 hours. Thereafter, the temperature of the reaction mixture is gradually raised to 60° C. and the reaction is continued for 1 hour. Aniline and sodium carbonate are then added to the reaction mixture and the temperature of the reaction mixture is raised to 90° C., so that the reaction is further continued for 3 hours. After cooling the reaction mixture, the dye (5) is obtained by a salting-out technique using a 20% aqueous solution of sodium chloride.
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Synthesis routes and methods II

Procedure details

The same catalytic reduction reaction as in Example 1 was carried out except that o-nitrotoluene was used in an amount of 68.6 g (0.5 mole), and 68.6 g of glacial acetic acid was used instead of distilled water. The reaction required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination. The reaction solution was worked up in the same way as in Example 1 to give 9.0 g of o-toluidine and 53.1 g (yield 76.6%) of 2-methyl-4-methoxyaniline. The 2-methyl-4-methoxyaniline was found to have a purity of 99.0% by gas chromatography.
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Synthesis routes and methods III

Procedure details

The data in Table 2 demonstrate that increasing acetaldehyde/ortho-toluidine molar ratios benefit the 8-methylquinoline selectivity, yield and productivity. In addition, acetaldehyde/ortho-toluidine molar ratios of ≥2 gave very high conversion of ortho-toluidine and improved 8-methylquinoline product purity as shown by the 8-methylquinoline/2,8-Me2Q weight ratio. The 2,8-Me2Q (b.pt.=255° C.) is the primary impurity which needs to be minimized upon distillation of the 8-methylquinoline (b.pt=248° C.).
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acetaldehyde ortho-toluidine
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